molecular formula C20H13F3N4O2 B2942654 N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260909-43-0

N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2942654
CAS RN: 1260909-43-0
M. Wt: 398.345
InChI Key: WVVZIXSHWXCXMN-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including an amide group (CONH2), a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), and an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom). The presence of multiple fluorine atoms suggests that it might have interesting reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and heteroatoms. These features can lead to a variety of interesting chemical properties and reactivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of fluorine atoms could affect the compound’s polarity, boiling point, and reactivity .

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of related compounds, such as acetaminophen and flutamide, offer insights into how these substances are absorbed, metabolized, and excreted by the human body. For example, research on acetaminophen metabolism highlighted its rapid absorption and conversion to various metabolites, indicating the importance of monitoring its levels to avoid hepatotoxicity at therapeutic doses (Mrochek et al., 1974). Similarly, the disposition of flutamide in men after a single dose has been extensively studied, revealing its rapid and extensive metabolism, which is critical for its therapeutic effectiveness and safety profile (Katchen & Buxbaum, 1975).

Environmental Presence

The environmental presence and impact of perfluoroalkyl substances (PFAS), which are related to the chemical structure of interest due to their fluorinated components, have been extensively studied. These studies have found PFAS in human blood samples across various countries, underscoring their widespread distribution and raising concerns about their potential health impacts (Kannan et al., 2004).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. For example, if this compound shows promising activity as a drug, future research might focus on improving its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2/c21-13-5-3-12(4-6-13)19-25-20(29-26-19)17-2-1-9-27(17)11-18(28)24-16-10-14(22)7-8-15(16)23/h1-10H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVZIXSHWXCXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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